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Compound of Interest

Compound Name:
4,6-Dimethyl-1H-pyrazolo[3,4-

b]pyridin-3-amine

Cat. No.: B7727146 Get Quote

A Comparative Guide to Pyrazolo[3,4-b]pyridine
Derivatives as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal

chemistry, particularly in the domain of kinase inhibition. Its ability to mimic the purine core of

ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket, a critical

interaction for potent and selective inhibition.[1][2] This guide provides a comparative analysis

of various pyrazolo[3,4-b]pyridine derivatives, offering insights into their structure-activity

relationships (SAR), target-specific efficacy, and the experimental methodologies used for their

evaluation. This document is intended for researchers, scientists, and drug development

professionals seeking to understand the landscape and potential of this versatile chemical

scaffold.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile
Hinge-Binder
The core structure of 1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocycle that serves as an

excellent bioisostere for adenine.[1][2] This structural mimicry is fundamental to its function as

a kinase inhibitor. The nitrogen atoms within the ring system can form crucial hydrogen bonds

with the backbone amide groups of the kinase hinge region, anchoring the inhibitor in the active

site. The versatility of this scaffold lies in the numerous positions available for substitution (N1,
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C3, C4, C5, and C6), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic

properties.[3]
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Caption: General binding mode of pyrazolo[3,4-b]pyridine inhibitors.

Comparative Analysis of Pyrazolo[3,4-b]pyridine
Derivatives
The following sections provide a comparative analysis of pyrazolo[3,4-b]pyridine derivatives

against various kinase targets. The data presented is synthesized from multiple studies to offer

a comprehensive overview.

Targeting Cyclin-Dependent Kinases (CDKs)
A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and

evaluated as CDK inhibitors.[4] These compounds demonstrated potent and selective inhibitory

activities against CDKs and showed efficacy in in-vitro cellular proliferation assays using

human tumor cells.[4]
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Compound
ID

Target
Kinase

IC50 (nM) Cell Line
Cellular
Potency
(µM)

Reference

Series A CDK1 Varies

Various

human tumor

cells

Varies [4]

Note: Specific IC50 and cellular potency values for individual compounds in "Series A" would

require access to the full-text article. The provided reference indicates the synthesis and

evaluation of a series of such compounds.

Targeting Tropomyosin Receptor Kinases (TRKs)
Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-

b]pyridine derivatives were synthesized as TRK inhibitors.[5][6] Several of these compounds

exhibited nanomolar inhibitory activity against TRKA.

Compound
ID

Target
Kinase

IC50 (nM) Cell Line
Cellular
Potency
(IC50, µM)

Reference

C03 TRKA 56 Km-12 0.304 [5][6]

C09 TRKA 57 - - [6]

C10 TRKA 26 - - [6]

Compounds C03, C09, and C10 were identified as pan-TRK inhibitors with additional activity

against FAK, PAK4, and PLK4.[6] Compound C03 also demonstrated good plasma stability and

low inhibitory activity against most cytochrome P450 isoforms, suggesting favorable drug-like

properties.[5][6]

Targeting TANK-Binding Kinase 1 (TBK1)
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors.[7]

[8] Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor

with an IC50 value of 0.2 nM and good kinase selectivity.[7]
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Compound ID Target Kinase IC50 (nM) Reference

15y TBK1 0.2 [7]

15i TBK1 8.5 [7]

15t TBK1 0.8 [7]

BX795 (Control) TBK1 7.1 [8]

MRT67307 (Control) TBK1 28.7 [8]

Compound 15y was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in

stimulated THP-1 and RAW264.7 cells and exhibited antiproliferative effects on several cancer

cell lines.[7][8]

Targeting Fibroblast Growth Factor Receptors (FGFRs)
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent

and selective FGFR kinase inhibitors.[9] Compound 7n was identified as a promising candidate

with excellent in vitro potency and favorable pharmacokinetic properties.

Compound ID Target Kinase IC50 (nM) Reference

7n FGFR1 <1 [9]

7n FGFR2 2.5 [9]

7n FGFR3 1.8 [9]

AZD4547 (Control) FGFR1 0.2 [9]

AZD4547 (Control) FGFR2 2.5 [9]

AZD4547 (Control) FGFR3 1.8 [9]

AZD4547 (Control) VEGFR2 24 [9]

Compound 7n demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft

model, highlighting its potential for further drug development.[9] Structure-activity relationship
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studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, as N-

methylation completely abolished inhibitory potency.[9]

Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

The following are representative methodologies for key assays used in the evaluation of

pyrazolo[3,4-b]pyridine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: TBK1)
This protocol is a generalized representation based on standard kinase assay methodologies.

[8]

Reagents and Materials:

Recombinant human TBK1 enzyme

ATP

Substrate peptide (e.g., a generic tyrosine kinase substrate with a fluorescent label)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

Positive control inhibitor (e.g., BX795)

384-well assay plates

Plate reader capable of measuring fluorescence or luminescence

Procedure:

1. Prepare serial dilutions of the test compounds and the positive control in DMSO.

2. Add a small volume of the diluted compounds to the assay wells.
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3. Add the TBK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15

minutes) at room temperature to allow for compound binding.

4. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

5. Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature

(e.g., 30°C).

6. Stop the reaction by adding a stop solution (e.g., EDTA).

7. Measure the signal (e.g., fluorescence) on a plate reader.

8. Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

9. Determine the IC50 value by fitting the data to a dose-response curve.

Preparation Assay Plate Data Analysis

Serial Dilutions Add Compounds Add Enzyme Add ATP/Substrate Incubate Stop Reaction Read Plate Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Example: MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer

cell lines.[10]

Cell Culture:

Maintain the desired cancer cell line (e.g., A549) in appropriate growth medium

supplemented with fetal bovine serum and antibiotics.

Culture the cells in an incubator at 37°C with 5% CO2.
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Procedure:

1. Seed the cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives for a specified

period (e.g., 72 hours).

3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 3-4 hours.

4. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g.,

DMSO).

5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

6. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

7. Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation
Pyrazolo[3,4-b]pyridine derivatives exert their therapeutic effects by inhibiting specific kinases,

thereby modulating downstream signaling pathways. For instance, inhibitors of TBK1 can block

the production of type I interferons, a key pathway in innate immunity.[7]
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Caption: Inhibition of the TBK1 signaling pathway.

Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold is a highly versatile and promising platform for the

development of potent and selective kinase inhibitors. The extensive research into its

derivatives has led to the identification of lead compounds against a wide range of kinase

targets implicated in cancer and other diseases. The ability to systematically modify the

scaffold allows for the optimization of not only potency and selectivity but also pharmacokinetic

and pharmacodynamic properties.
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Future research in this area will likely focus on:

Improving Selectivity: Designing derivatives with higher selectivity to minimize off-target

effects and associated toxicities.

Overcoming Drug Resistance: Developing next-generation inhibitors that are effective

against mutant kinases that confer resistance to existing therapies.

Exploring New Kinase Targets: Expanding the application of the pyrazolo[3,4-b]pyridine

scaffold to inhibit novel and challenging kinase targets.

The continued exploration of this remarkable scaffold holds great promise for the discovery of

new and effective treatments for a multitude of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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